3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole
Description
3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole is a complex organic compound that features a pyrrolidine ring, a carbonyl group, and an oxazole ring
Properties
IUPAC Name |
[2-(3-methylphenyl)pyrrolidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)17-11-15(19-22-17)18(21)20-9-5-8-16(20)14-7-4-6-13(3)10-14/h4,6-7,10-12,16H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCLOHAGVKZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)C3=NOC(=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the 3-methylphenyl group. The carbonyl group is then added through a reaction with a suitable acylating agent. Finally, the oxazole ring is formed through cyclization reactions involving appropriate precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share structural similarities.
Oxazole derivatives: Compounds like oxazoles and isoxazoles have similar ring structures and chemical properties.
Uniqueness
3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole is unique due to the combination of its functional groups and ring structures. This combination imparts specific chemical reactivity and biological activity that may not be present in other similar compounds. Its unique structure allows for diverse applications in various fields of research and industry.
Biological Activity
Overview
3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole is a complex organic compound notable for its unique structure, which includes a pyrrolidine ring, a carbonyl group, and an oxazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in various therapeutic areas.
The IUPAC name of the compound is with the molecular formula . The compound's InChI Key is YFNCLOHAGVKZIM-UHFFFAOYSA-N, indicating its unique chemical identity .
| Property | Value |
|---|---|
| IUPAC Name | [2-(3-methylphenyl)pyrrolidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone |
| Molecular Formula | C18H22N2O2 |
| InChI Key | YFNCLOHAGVKZIM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include enzymes and receptors that play critical roles in various cellular pathways. The compound can potentially modulate these targets by binding to their active sites or altering their conformational states, leading to significant changes in biological responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit antimicrobial properties. Although specific data on this compound is limited, the structural similarities with other oxazole derivatives suggest potential activity against bacterial strains. For instance, compounds with similar structures have shown moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes. For example, related compounds have been studied for their inhibitory effects on carbonic anhydrase and other metalloenzymes, which are crucial for various physiological processes. The inhibition of such enzymes could lead to therapeutic applications in treating conditions related to enzyme dysregulation .
Case Studies
In a comparative study involving various oxazole derivatives, researchers evaluated their efficacy as potential therapeutic agents. Compounds exhibiting structural similarities to this compound were tested for their ability to inhibit specific kinases involved in cancer progression. The findings suggested that modifications in the oxazole ring significantly affect biological activity and selectivity towards target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
